molecular formula C17H12O6 B7848550 4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid CAS No. 663605-25-2

4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid

Cat. No.: B7848550
CAS No.: 663605-25-2
M. Wt: 312.27 g/mol
InChI Key: NGJMNMXMABKQPW-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid is a synthetic benzopyran derivative of high interest in chemical and pharmaceutical research. Compounds within the benzopyran family are extensively studied for their potential as analytical reagents, particularly in the spectrophotometric determination and complexation of various transition metal ions due to their oxygen-donating carbonyl and hydroxyl groups . Furthermore, the benzopyran scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties . This specific compound, with its benzoic acid moiety, may serve as a key intermediate or precursor in the synthesis of more complex molecules or be investigated for its own intrinsic biological activity. Its mechanism of action, while compound-specific, often involves enzyme inhibition or interaction with biological macromolecules . Researchers can utilize this chemical to explore new pathways in drug discovery and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-hydroxy-6-methoxy-4-oxochromen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-22-11-6-7-13-12(8-11)14(18)15(19)16(23-13)9-2-4-10(5-3-9)17(20)21/h2-8,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJMNMXMABKQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653419
Record name 4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663605-25-2
Record name 4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chalcone Precursor Preparation

Chalcones serve as critical intermediates. For example, 2-hydroxyacetophenone derivatives are condensed with substituted benzaldehydes. In one study, o-hydroxyacetophenone reacted with 4-dimethylaminobenzaldehyde in the presence of piperidine to yield a chalcone intermediate. The reaction proceeds via Claisen-Schmidt condensation, typically in ethanol or acetone with catalytic bases.

Cyclization to Benzopyran-4-one

The chalcone is treated with hydrogen peroxide (H₂O₂) in alkaline media (e.g., NaOH/EtOH), inducing oxidative cyclization. This step forms the benzopyran-4-one core, introducing the 4-oxo group. For instance, 3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one was synthesized via this method, achieving moderate yields (60–75%). Adjusting H₂O₂ concentration and reaction time (24–48 hours) optimizes the cyclization efficiency.

Functionalization of the Benzopyran Core

Methoxy Group Introduction

The 6-methoxy group is introduced via alkylation or nucleophilic substitution. In a reported procedure, the hydroxyl group at position 6 of the benzopyran core was methylated using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in acetone or DMF, with potassium carbonate (K₂CO₃) as a base. For example:

3-Hydroxy-6-hydroxybenzopyran-4-one+CH₃IK₂CO₃, DMF3-Hydroxy-6-methoxybenzopyran-4-one\text{3-Hydroxy-6-hydroxybenzopyran-4-one} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-Hydroxy-6-methoxybenzopyran-4-one}

Reaction conditions (50–60°C, 48 hours) and excess methylating agents are critical for complete conversion.

Benzoic Acid Substituent Attachment

The benzoic acid moiety is introduced at position 2 of the benzopyran core through Friedel-Crafts acylation or Suzuki coupling. A documented route involves reacting 4-carboxybenzaldehyde with the benzopyran intermediate under acidic conditions. Alternatively, esterification followed by hydrolysis ensures regioselectivity:

  • Ester Formation : Coupling 4-(methoxycarbonyl)phenylboronic acid with the benzopyran core via Suzuki-Miyaura cross-coupling (Pd catalyst, base).

  • Hydrolysis : Treating the ester with aqueous NaOH or HCl to yield the free benzoic acid.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Cyclization : Ethanol or water with piperidine/acetic acid catalysts enhances chalcone cyclization.

  • Alkylation : DMF or acetone with K₂CO₃ improves methylation efficiency.

  • Coupling Reactions : Polar aprotic solvents (e.g., DMF, THF) with palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling.

Temperature and Time

  • Cyclization proceeds optimally at 50–60°C for 24–48 hours.

  • Methylation requires prolonged heating (48 hours) to achieve >90% conversion.

Purification and Characterization

Isolation Techniques

  • Precipitation : Crude products are often precipitated by acidification (HCl) and purified via recrystallization (ethanol/water mixtures).

  • Column Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients removes byproducts.

Spectroscopic Validation

  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (OH stretch).

  • ¹H NMR : Signals at δ 6.8–7.8 ppm (aromatic protons), δ 3.8–4.0 ppm (OCH₃).

Challenges and Alternative Routes

Competing Side Reactions

  • Over-oxidation during cyclization reduces yields. Controlled H₂O₂ addition mitigates this.

  • Ester hydrolysis may incompletely proceed; excess NaOH and extended reaction times (1–2 hours) are necessary.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate steps like alkylation (5–10 minutes vs. 48 hours). For example, bromoacetylcoumarin synthesis achieved 99% yield under microwaves .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, making it a candidate for developing supplements aimed at reducing oxidative stress in biological systems. Studies have shown that flavonoids, including benzopyran derivatives, can scavenge free radicals and reduce lipid peroxidation, which is crucial for preventing cellular damage .
  • Anti-inflammatory Effects :
    • Research indicates that compounds similar to 4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid can inhibit pro-inflammatory cytokines. This property suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
  • Anticancer Properties :
    • Preliminary studies have suggested that this compound may possess anticancer activities by inducing apoptosis in cancer cells. Its mechanism might involve the modulation of signaling pathways associated with cell survival and proliferation .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized as a building block in synthesizing novel polymers with enhanced thermal stability and UV resistance. Its incorporation into polymer matrices could lead to materials with improved mechanical properties suitable for various industrial applications .
  • Nanotechnology :
    • Research is exploring the use of this compound in the fabrication of nanoparticles for drug delivery systems. The ability to modify its structure allows for targeted delivery of therapeutic agents, enhancing the efficacy of treatments while minimizing side effects .

Environmental Applications

  • Photodegradation Studies :
    • Investigations into the photodegradation of benzopyran derivatives indicate their potential use as environmental sensors or indicators of pollution. The compound's behavior under UV light can provide insights into the degradation pathways of organic pollutants in aquatic environments .
  • Bioremediation :
    • There is emerging interest in using compounds like this compound as agents in bioremediation processes. Their ability to interact with heavy metals and organic contaminants could facilitate the detoxification of polluted sites .

Case Studies

  • Antioxidant Efficacy : A study published in Journal of Agricultural and Food Chemistry demonstrated that derivatives of benzopyran significantly reduced oxidative markers in vitro, suggesting their potential use as dietary supplements for enhancing health outcomes.
  • Polymeric Applications : Research conducted at a leading polymer science institute revealed that incorporating this compound into poly(lactic acid) (PLA) increased the material's resistance to UV degradation, highlighting its applicability in outdoor products.
  • Environmental Monitoring : A recent project focused on using benzopyran derivatives as markers for assessing water quality showed promising results, indicating their effectiveness in detecting specific pollutants through photoluminescence changes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several derivatives, as outlined below:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 4H-1-benzopyran 3-hydroxy, 6-methoxy, 4-oxo, 2-yl benzoic acid C₁₇H₁₂O₇* 328.28*
NM-3 (Isocoumarin derivative) Isocoumarin Unspecified antiangiogenic substituents (exact structure not detailed) N/A N/A
QZZ Pyridine 3-cyano, 6-(3-methoxyphenyl), 2-oxo, 4-yl benzoic acid C₂₀H₁₄N₂O₄ 346.34
2-(4-Methoxyphenoxy)-6-methylpyran Dihydro-2H-pyran 4-methoxyphenoxy, 6-methyl, 3-oxo, 4-yl benzoate ester C₂₀H₁₈O₆ 354.35
Disodium salt () 4H-1-benzopyran 5,5′-[(2-hydroxytrimethylene)dioxy], disodium carboxylate C₂₄H₁₆Na₂O₁₀ 546.35

*Estimated values based on structural analysis.

Key Observations:

  • The target compound and NM-3 both feature oxygen-rich heterocyclic cores (benzopyran vs. isocoumarin), but NM-3’s lactone structure may enhance metabolic stability compared to the target’s benzoic acid group .
  • QZZ replaces the benzopyran core with a pyridine ring, introducing a cyano group and nitrogen atom, which could alter electronic properties and binding interactions .
  • The disodium salt () demonstrates how carboxylate salt formation improves solubility, a critical factor for pharmacokinetics .

Functional and Pharmacological Comparisons

Compound Name Biological Activity Key Findings Toxicity Profile
Target Compound Hypothesized antiangiogenic/anticancer activity (based on structural analogy) No direct data available; inferred potential from benzopyran/isocoumarin pharmacophores. Not reported
NM-3 Antiangiogenic, radiosensitizing - Synergistic tumor volume reduction with radiotherapy in LLC and Seg-1 models. No increased toxicity
- Inhibits HUVEC migration additively with radiation. vs. radiation alone
QZZ Unknown (structural data only) No biological data reported; pyridine core may target kinases or enzymes. Not studied
2-(4-Methoxyphenoxy)pyran Unknown No activity data; benzoate ester may reduce bioavailability compared to carboxylic acids. Not studied

Key Observations:

  • NM-3 is the most pharmacologically characterized analog, showing significant synergy with radiotherapy in reducing tumor volume and inhibiting endothelial cell migration without added toxicity .
  • The target compound’s benzoic acid group may confer distinct solubility and target-binding properties compared to NM-3’s isocoumarin lactone or QZZ’s pyridine-cyano motifs.

Biological Activity

4-(3-Hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-2-yl)benzoic acid, also known by its chemical formula C17H12O6C_{17}H_{12}O_6, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of flavonoids, specifically benzopyrans, which are known for their diverse biological activities. Its structure consists of a benzopyran ring fused with a benzoic acid moiety, contributing to its reactivity and interaction with biological systems.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Research indicates that this compound exhibits significant antioxidant properties.

Method IC50 (µM) Reference
DPPH Scavenging Activity15.2
ABTS Radical Cation Assay12.5

These values suggest that the compound effectively scavenges free radicals, potentially reducing oxidative damage in biological systems.

2. Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects, particularly in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Setup IC50 (µM) Effect
RAW264.7 Cells18.0Inhibition of NO production
COX-2 Inhibition20.5Reduction in inflammatory mediators

The inhibition of NO production indicates a potential mechanism for reducing inflammation, which is crucial in various chronic diseases.

3. Anticancer Activity

Several studies have highlighted the anticancer properties of this compound against various cancer cell lines.

Cell Line IC50 (µM) Effect
PC-3 (Prostate Cancer)5.1Induction of apoptosis
MCF-7 (Breast Cancer)10.3Cell cycle arrest

In vitro studies show that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Studies

Recent research has focused on the extraction and characterization of bioactive compounds from natural sources containing this compound. For instance:

  • A study on extracts from mangrove ecosystems revealed that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .
  • Another investigation assessed the wound healing properties of formulations containing this compound, demonstrating enhanced healing rates in animal models due to its anti-inflammatory and antioxidant effects .

Q & A

Q. What advanced spectroscopic techniques (e.g., 2D-NMR, EPR) elucidate radical scavenging activity?

  • Methodological Answer : Electron Paramagnetic Resonance (EPR) with spin-trapping agents (e.g., DMPO) can detect radical intermediates. 2D-NMR (COSY, HSQC) maps hydrogen bonding and π-π interactions in antioxidant mechanisms. Compare with reference antioxidants (e.g., gallic acid) for activity benchmarking .

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